molecular formula C12H10BrN B13010308 2-Bromo-3-methyl-5-phenylpyridine

2-Bromo-3-methyl-5-phenylpyridine

Cat. No.: B13010308
M. Wt: 248.12 g/mol
InChI Key: IXBIXOYBKRABKO-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-phenylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position, a methyl group at the third position, and a phenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-phenylpyridine typically involves the bromination of 3-methyl-5-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methyl-5-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-phenylpyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the phenyl group can interact with molecular targets through halogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromo-5-phenylpyridine
  • 3-Methyl-2-phenylpyridine
  • 2-Bromo-4-methylpyridine

Comparison: 2-Bromo-3-methyl-5-phenylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and binding properties. For example, the presence of the methyl group at the third position and the phenyl group at the fifth position can enhance its stability and provide steric hindrance, affecting its interaction with other molecules .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for further research in chemistry, biology, medicine, and industry.

Biological Activity

2-Bromo-3-methyl-5-phenylpyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN, and it features a bromine atom at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position of the pyridine ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various pyridine derivatives, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported were as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. A study demonstrated that this compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest in the G1 phase .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzymes involved in cellular signaling pathways:

  • ABHD2 Inhibition : The compound selectively inhibits the α/β-hydrolase domain-containing protein 2 (ABHD2), which plays a crucial role in lipid metabolism and fertility processes .
  • Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), it affects the progression of the cell cycle, particularly in cancer cells, thereby promoting apoptosis .

Study on Antimicrobial Efficacy

A recent study conducted on a series of pyridine derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The study utilized a disk diffusion method to evaluate antimicrobial activity and reported promising results, supporting further development as an antibiotic candidate .

Evaluation of Anticancer Properties

In another case study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis .

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-bromo-3-methyl-5-phenylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

IXBIXOYBKRABKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C2=CC=CC=C2

Origin of Product

United States

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